molecular formula C10H20N2 B2789839 N-cyclopropyl-1-ethylpiperidin-4-amine CAS No. 926248-79-5

N-cyclopropyl-1-ethylpiperidin-4-amine

Cat. No.: B2789839
CAS No.: 926248-79-5
M. Wt: 168.284
InChI Key: ZLUQDLBKWXWVGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Cyclopropyl-1-ethylpiperidin-4-amine is a chemical compound with the molecular formula C10H20N2 and a molecular weight of 168.28 g/mol . Its structure features a piperidine ring, a prevalent scaffold in medicinal chemistry, which is substituted with an ethyl group on the nitrogen and a cyclopropylamine at the 4-position. Piperidine derivatives are fundamental building blocks in the creation of a vast array of pharmaceuticals, found in drugs across more than twenty therapeutic classes . The incorporation of a cyclopropyl group is a common strategy in drug design, as this strained ring system can influence the conformational properties of the molecule and provide unique interactions with biological targets . As a secondary amine, this compound serves as a versatile intermediate or building block for the synthesis of more complex molecules. It can be further functionalized through N-alkylation or N-acylation reactions to create diverse libraries of compounds for biological screening and optimization . While specific biological data for this exact compound is limited in the public domain, its structural features align with those used in ongoing research for various therapeutic targets. For instance, similar N-cyclopropylpiperidin-4-amine analogs are investigated as key scaffolds in drug discovery programs . This product is intended for research and development purposes only. It is not for diagnostic or therapeutic use, nor for human or veterinary consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-cyclopropyl-1-ethylpiperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2/c1-2-12-7-5-10(6-8-12)11-9-3-4-9/h9-11H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLUQDLBKWXWVGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC(CC1)NC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies and Chemical Transformations

Elaboration of the Piperidine (B6355638) Core Structure

The formation of the piperidine skeleton is a critical step in the synthesis of complex molecules. Strategies for its elaboration range from the cyclization of linear precursors to the annulation of multiple components.

Intramolecular cyclization is a powerful approach where a ring is formed from a single molecule. nih.gov This strategy benefits from favorable entropic factors and allows for a high degree of control over the stereochemistry of the resulting cyclic product. Key approaches include the use of transition metal catalysis, the generation of reactive cationic intermediates, and radical-mediated processes.

Transition metal catalysis is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions. Gold and palladium catalysts are particularly effective in promoting the intramolecular hydroamination of unactivated alkenes to form nitrogen-containing heterocycles like piperidines. organic-chemistry.org

Gold(I) catalysts have been shown to effectively catalyze the hydroamination of N-alkenyl ureas, leading to the corresponding nitrogen heterocycles in excellent yields via an intramolecular exo-hydroamination pathway. organic-chemistry.org Similarly, palladium catalysis can achieve the intramolecular hydroamination of unactivated alkenes at room temperature, a process that tolerates acid-sensitive functional groups. organic-chemistry.org The success of this method often relies on specialized ligands that prevent common side reactions like β-hydride elimination. organic-chemistry.org For instance, palladium-catalyzed asymmetric 6-endo aminoacetoxylation of unactivated alkenes can produce chiral β-acetoxylated piperidines with high enantioselectivity. organic-chemistry.org

Catalyst SystemSubstrate TypeKey Features
Gold(I) / AgOTf N-alkenyl ureaMild conditions, excellent yields, exo-hydroamination. organic-chemistry.org
Palladium / Pyox Ligand Unactivated alkenesAsymmetric 6-endo cyclization, high enantioselectivity. organic-chemistry.org
Palladium / Tridentate Ligand Unactivated alkenesRoom temperature reaction, inhibits β-hydride elimination. organic-chemistry.org

Carbenium ions, highly reactive cationic species, can act as powerful electrophiles to trigger intramolecular cyclizations. This strategy often involves the generation of a carbenium ion from a suitable precursor, which is then trapped by a nucleophilic moiety within the same molecule to form the piperidine ring.

One such method involves the ferric chloride-induced cyclization of alkynes. nih.gov In this reaction, ferric chloride serves a dual role as both a Lewis acid to activate the alkyne and as a source of a nucleophile. nih.gov The process is noted for its stereoselectivity, yielding E-selective products for piperidines. nih.gov Mechanistic studies suggest these cyclizations proceed through a mechanism with significant carbocationic character. nih.gov Computational studies have been used to explore the transition state geometries and the factors that control whether the reaction proceeds via a 5-exo or 6-endo pathway, with the strain associated with achieving bridged, nonclassical ion geometries being a key factor. nih.gov

Reagent/CatalystSubstrate TypeKey FeaturesMechanism
Ferric Chloride (FeCl₃) Amino-alkynesDual role as Lewis acid and nucleophile. nih.govCarbenium ion-induced cyclization. nih.govresearchgate.net
Brønsted/Lewis Acids Aldehydes with alkene moietyCan switch between kinetic and thermodynamic control. nih.govPrins cyclization with carbocationic character. nih.gov

Radical cyclizations offer a complementary approach to ionic reactions for ring formation. These processes involve the generation of a radical species that subsequently adds to an unsaturated bond within the same molecule. nih.gov This method is often characterized by its tolerance of a wide range of functional groups.

Various catalytic systems have been developed to initiate and control these radical reactions. For example, a cobalt(II) catalyst can be used for the intramolecular cyclization of linear amino-aldehydes, proceeding in good yields. nih.gov However, competitive side reactions, such as 1,5-hydrogen transfer, can sometimes lead to the formation of linear alkene by-products. nih.gov More recent developments include the use of photoredox catalysis, which uses visible light to generate radical species under exceptionally mild conditions. nih.gov This approach has been successfully applied to the synthesis of complex spirocyclic piperidines from linear aryl halide precursors. nih.gov Copper catalysis has also been employed in intramolecular radical C-H amination/cyclization reactions of linear amines to form the piperidine ring. nih.gov

Catalytic SystemSubstrate TypeReaction TypeKey Features
Cobalt(II) catalyst Linear amino-aldehydesRadical intramolecular cyclizationGood yields, potential for alkene by-product. nih.gov
Organic Photoredox Catalyst / Visible Light Linear aryl halides with cyclic olefinsReductive radical cyclizationMild, metal-free, forms spirocyclic piperidines. nih.gov
Copper Catalyst Linear amines with electrophilic groupsRadical C-H amination/cyclizationN-F and C-H bond activation. nih.gov

Intermolecular annulation involves the formation of a ring from two or more separate components. nih.gov These methods are highly convergent, allowing for the rapid assembly of complex piperidine structures from simpler, readily available starting materials.

Among the most common and versatile two-component reactions for synthesizing piperidines is reductive amination. nih.gov This process typically involves the condensation of an amine with an aldehyde or ketone to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. nih.govtandfonline.com When applied intramolecularly, this can involve the cyclization of a dicarbonyl intermediate with an amine. nih.gov

A variety of reducing agents can be employed, with borane-pyridine complex being a less toxic and inexpensive alternative to reagents like sodium cyanoborohydride. tandfonline.com The borane-pyridine complex has proven effective for the reductive amination of secondary amines, including piperidines, with a range of aromatic, heteroaromatic, and aliphatic aldehydes. tandfonline.com The reaction is compatible with various functional groups, including olefins and esters, which are not reduced under the reaction conditions. tandfonline.com This method represents a straightforward and efficient way to introduce substituents onto the piperidine nitrogen, a key step in synthesizing compounds like N-cyclopropyl-1-ethylpiperidin-4-amine.

ReagentsSubstrate ScopeKey Features
Aldehyde/Ketone + Amine, Borane-Pyridine Complex Aromatic, heteroaromatic, and aliphatic aldehydes with secondary amines (piperidines). tandfonline.comOne-pot procedure; avoids toxic cyanide reagents; compatible with olefins and esters. tandfonline.com
Pyridine + Amine, Rhodium catalyst / HCOOH Pyridinium salts and (hetero)aryl amines. nih.govReductive transamination process; allows access to N-(hetero)aryl piperidines from pyridines. nih.gov

Intermolecular Annulation Processes

Multicomponent Reactions (e.g., Ugi Four-Component Reaction for 1,4,4-Trisubstituted Piperidines)

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates all or most of the atoms of the starting materials. sciepub.comsciepub.com The Ugi four-component reaction (U-4CR) is a prominent example of an MCR that is particularly useful for creating diverse molecular scaffolds, including those that can serve as precursors to 1,4,4-trisubstituted piperidines. nih.govnih.govorganic-chemistry.org

The classical Ugi reaction involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. nih.gov The reaction proceeds through the formation of an imine from the aldehyde and amine, which is then protonated by the carboxylic acid. The resulting iminium ion is attacked by the isocyanide, forming a nitrilium ion intermediate. This intermediate is then trapped by the carboxylate anion, and a subsequent Mumm rearrangement yields the final α-acylamino amide product. nih.gov

While the direct synthesis of this compound via a Ugi reaction is not straightforward, this methodology can be adapted to create a highly functionalized piperidine precursor. For instance, a bifunctional starting material containing both an aldehyde and a ketone could potentially undergo an intramolecular Ugi reaction to form a piperidine ring. Alternatively, a Ugi product can be subjected to post-condensation transformations, such as ring-closing metathesis or other cyclization strategies, to construct the piperidine core.

Table 1: Examples of Ugi Four-Component Reaction Products

Aldehyde/KetoneAmineCarboxylic AcidIsocyanideProduct
BenzaldehydeAnilineAcetic Acidtert-Butyl isocyanideN-(1-(phenylamino)benzyl)-N-(tert-butyl)acetamide
AcetoneBenzylamineBenzoic AcidCyclohexyl isocyanideN-(1-(benzylamino)-1-methylethyl)-N-cyclohexylbenzamide
CyclohexanoneMethylaminePropionic AcidBenzyl isocyanideN-(1-(methylamino)cyclohexyl)-N-benzylpropionamide

Chemo- and Regioselective Functionalization of the Piperidine Ring

The selective introduction of functional groups onto a pre-existing piperidine ring is a critical aspect of synthesizing complex derivatives like this compound. researchgate.net Chemo- and regioselectivity are paramount to avoid the formation of unwanted isomers and byproducts. The functionalization of the piperidine ring can be achieved through various methods, including C-H activation, electrophilic additions, and nucleophilic substitutions. researchgate.net

For the synthesis of the target compound, the introduction of the amine group at the C-4 position is a key step. This can be accomplished through several routes starting from a piperidine precursor. For example, a 4-piperidone (B1582916) can undergo reductive amination with cyclopropylamine (B47189). The choice of reducing agent and reaction conditions is crucial for achieving high yields and minimizing side reactions.

Alternatively, direct C-H functionalization methods are emerging as powerful tools for the late-stage modification of heterocyclic scaffolds. nih.gov Rhodium-catalyzed C-H insertion reactions, for instance, can be used to introduce functional groups at specific positions on the piperidine ring, with the selectivity often guided by directing groups. researchgate.netnih.gov While direct amination of an unactivated C-H bond at the 4-position of a 1-ethylpiperidine (B146950) is challenging, a precursor with a directing group could facilitate such a transformation.

Stereoselective Synthesis of Substituted Piperidines

Many biologically active piperidine derivatives are chiral, and their activity is often dependent on the specific stereochemistry of the molecule. Therefore, stereoselective synthesis is a major focus in piperidine chemistry. nih.govrsc.org Methods for achieving stereocontrol include the use of chiral auxiliaries, asymmetric catalysis, and substrate-controlled diastereoselective reactions. rsc.orgnih.gov

In the context of this compound, if a specific stereoisomer is desired (e.g., cis or trans relationship between substituents at C-4 and other positions), stereoselective methods must be employed. For instance, the reduction of a 4-substituted piperidinone can often be controlled to favor the formation of either the cis or trans alcohol, which can then be converted to the desired amine with retention or inversion of configuration. nih.gov

Asymmetric hydrogenation of a corresponding tetrahydropyridine (B1245486) precursor using a chiral catalyst is another powerful strategy for establishing stereocenters on the piperidine ring. acs.org Additionally, organocatalytic methods, such as enantioselective aza-Michael reactions, have been developed for the synthesis of enantiomerically enriched substituted piperidines. rsc.org

Introduction and Modification of the Cyclopropylamine Moiety

The cyclopropylamine unit is a key structural feature of the target molecule and is often found in medicinally important compounds due to its unique conformational and electronic properties. nih.govlongdom.org Its introduction requires specific synthetic techniques.

Cyclopropanation Techniques in Piperidine Derivatives

Cyclopropanation involves the formation of a cyclopropane (B1198618) ring. wikipedia.org In the synthesis of a molecule like this compound, the cyclopropyl (B3062369) group is part of the amine substituent. However, cyclopropanation of a piperidine derivative itself can be a route to introduce this functionality. For example, an N-allyl-4-aminopiperidine derivative could potentially undergo an intramolecular cyclopropanation.

More commonly, the cyclopropylamine moiety is introduced as a pre-formed building block. The synthesis of cyclopropylamine itself can be achieved through various methods, such as the Hofmann rearrangement of cyclopropanecarboxamide (B1202528) or the Curtius rearrangement of cyclopropanecarbonyl azide. nih.govgoogle.com A scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride has been developed from the corresponding carboxylic acid via a Curtius degradation. nih.gov

Stereochemical Control in Cyclopropylamine Synthesis

When the cyclopropane ring is substituted, it can contain stereocenters. The stereoselective synthesis of cyclopropylamines is therefore an important area of research. nih.gov Enantioselective cyclopropanation reactions, often catalyzed by transition metals with chiral ligands, are a primary method for achieving this. rsc.org For instance, the reaction of an alkene with a diazoacetate in the presence of a chiral rhodium or copper catalyst can produce a cyclopropane ring with high enantiomeric excess. This cyclopropane ester can then be converted to the corresponding amine.

Asymmetric [3+2] photocycloadditions of cyclopropylamines with olefins have also been developed, offering a route to enantioenriched products. rsc.org The synthesis of optically active 1-cyclopropylalkyl-1-amines can be achieved through the condensation of a ketone with a chiral amine, followed by reduction and debenzylation. google.com

Amine and Amide Bond Formation Reactions

The final steps in the synthesis of this compound involve the formation of C-N bonds to attach the ethyl group to the piperidine nitrogen and the cyclopropyl group to the 4-amino function (or vice versa). Reductive amination is a common and effective method for this purpose. For example, 1-ethyl-4-piperidone (B1582495) can be reacted with cyclopropylamine in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) to directly form the target molecule.

Alternatively, if a 4-aminopiperidine (B84694) is used as the starting material, the ethyl group can be introduced on the piperidine nitrogen via reductive amination with acetaldehyde (B116499) or by direct alkylation with an ethyl halide. The latter approach can sometimes lead to overalkylation, so careful control of reaction conditions is necessary.

Amide bond formation followed by reduction is another viable route. acgpubs.org For instance, 4-amino-1-ethylpiperidine could be acylated with cyclopropanecarbonyl chloride to form an amide, which is then reduced to the corresponding amine using a strong reducing agent like lithium aluminum hydride.

The choice of coupling agents and conditions is critical for efficient amide bond formation. A variety of reagents are available, each with its own advantages and disadvantages in terms of reactivity, cost, and byproduct formation.

Table 2: Common Reagents for Amide Bond Formation

ReagentActivating AgentByproducts
EDC/HOBtCarbodiimide/BenzotriazoleUrea, HOBt adducts
HATUAminium saltTetramethylurea
DCC/DMAPCarbodiimide/Acyl-transfer catalystDicyclohexylurea
SOCl₂Thionyl chlorideSO₂, HCl

Strategic Derivatization for Academic Exploration

The chemical scaffold of this compound presents a valuable starting point for academic and pharmaceutical research. Its structure, featuring a saturated heterocyclic piperidine core, an N-ethyl group, and a secondary cyclopropylamine, offers multiple vectors for chemical modification. Strategic derivatization of this core structure is essential for exploring structure-activity relationships (SAR), optimizing physicochemical properties, and developing novel chemical probes or therapeutic candidates. Methodologies that allow for precise and controlled modification of the piperidine ring and its substituents are crucial for this exploratory phase.

Fragment Elaboration Approaches on Cyclic Amines

Fragment-based drug discovery often involves the growth or elaboration of a core fragment to enhance its interaction with a biological target. For a cyclic amine like this compound, fragment elaboration focuses on the late-stage functionalization of the piperidine scaffold, which is a prevalent motif in FDA-approved drugs. acs.org Modern synthetic methods provide powerful tools for directly modifying the C-H bonds of the piperidine ring, circumventing the need for lengthy de novo synthesis for each new analogue.

One prominent strategy involves the selective formation of an endocyclic iminium ion from the N-alkyl piperidine. This intermediate can then be trapped by a variety of nucleophiles to install new fragments at the α-position (C2 or C6) of the piperidine ring. acs.org This approach allows for the introduction of diverse carbon-based substituents, including alkyl, aryl, and trifluoromethyl groups, thereby expanding the chemical space around the core molecule. acs.org

Another key approach is the direct C(sp³)–H functionalization, which has emerged as a powerful technique for fragment elaboration. acs.org For the this compound scaffold, this could involve transition-metal-catalyzed reactions (e.g., using palladium, gold, or copper) that selectively activate a specific C-H bond on the piperidine ring, allowing for the coupling of a new molecular fragment. acs.orgnih.gov These methods are highly valued for their efficiency and ability to be applied late in a synthetic sequence, enabling the rapid generation of a library of analogues from a common intermediate.

The table below illustrates hypothetical fragment elaboration strategies on the this compound core.

Table 1: Illustrative Fragment Elaboration Strategies

Elaboration Strategy Target Position Potential Fragment Introduced Reaction Type
Iminium Ion Trapping C2/C6 (α to Nitrogen) Aryl Group Nucleophilic Addition
C-H Activation/Cross-Coupling C3/C5 (β to Nitrogen) Heteroaryl Group Palladium-Catalyzed Coupling
Radical Cross-Coupling C2/C6 (α to Nitrogen) Carboxylic Acid Ester Nickel Electrocatalysis news-medical.net
Derivatization of Amine C4-Amine Acetyl Group Acylation

Design and Synthesis of Conformationally Restricted Analogues

The flexibility of the piperidine ring allows it to adopt multiple conformations, most commonly chair and boat forms. While this flexibility can be advantageous, it can also lead to a loss of binding affinity and selectivity for a biological target due to the entropic penalty of adopting a specific "bioactive" conformation. Therefore, the design and synthesis of conformationally restricted analogues, where the rotational freedom of the molecule is limited, is a widely used strategy in medicinal chemistry to enhance potency and selectivity. nih.govblumberginstitute.org

For this compound, conformational restriction can be achieved by incorporating the piperidine ring into a more rigid bicyclic or polycyclic system. rsc.org This can be accomplished through several synthetic strategies:

Bridging: Creating a new ring by connecting two non-adjacent atoms of the piperidine core. For instance, an intramolecular cyclization could form a bridge between the C2 and C5 positions, resulting in a bicyclo[2.2.1] or related system.

Fusing: Building an additional ring that shares one or more bonds with the original piperidine ring. An intramolecular aza-Michael reaction, for example, could be used to construct a fused ring system. nih.gov

Spirocyclization: Introducing a spirocyclic center where a new ring is attached to the piperidine core through a single shared atom. Bioisosteric replacement of the piperidine with scaffolds like 2-azaspiro[3.3]heptane has been shown to maintain molecular shape while improving pharmacokinetic properties. researchgate.netenamine.net

These strategies lock the core structure into a more defined three-dimensional shape, which can be designed to mimic the putative bioactive conformation. The synthesis of such analogues often relies on multi-step sequences involving key reactions like ring-closing metathesis, intramolecular cyclizations, or cycloadditions. nih.govnih.gov

The following table outlines potential designs for conformationally restricted analogues of this compound.

Table 2: Design Concepts for Conformationally Restricted Analogues

Analogue Type Structural Modification Key Synthetic Strategy Desired Outcome
Fused Bicyclic Analogue A new 5- or 6-membered ring is fused across the C3-C4 bond of the piperidine. Intramolecular Cyclization rsc.org Limits chair-boat interconversion and fixes substituent orientation.
Bridged Analogue An ethylene (B1197577) bridge connects the C2 and C5 positions of the piperidine ring. Ring-Closing Metathesis followed by reduction. Creates a rigid bicyclic scaffold.
Spirocyclic Analogue The piperidine ring is replaced by a 1-azaspiro[3.3]heptane core. researchgate.netresearchgate.net Multi-step synthesis involving β-lactam formation. researchgate.net Serves as a bioisostere with altered physicochemical properties. cambridgemedchemconsulting.com
Lactam-Bridged Analogue A lactam ring is incorporated to constrain the dipeptide-like structure. nih.gov Reductive Amination and Cyclization nih.gov Creates rigid peptide mimetics.

Conformational Analysis and Molecular Recognition Studies

Conformational Dynamics of Piperidine (B6355638) and Cyclopropylamine (B47189) Subunits

The flexibility of N-cyclopropyl-1-ethylpiperidin-4-amine is largely dictated by the conformational preferences of its piperidine ring and the rotational freedom of the N-cyclopropyl and N-ethyl groups.

The cyclopropylamine subunit also possesses distinct conformational characteristics. The cyclopropane (B1198618) ring is a rigid, highly strained three-membered ring. longdom.org The attached amino group can rotate around the C-N bond. Computational studies on cyclopropylamine and its derivatives show that the rotational profile is influenced by stereoelectronic effects, such as hyperconjugation between the C-C bonds of the cyclopropane ring and the nitrogen lone pair. rsc.orgrsc.org The orientation of the amino group relative to the cyclopropane ring is a key determinant of the molecule's electronic distribution and basicity. rsc.orgrsc.org In this compound, the conformation of the cyclopropylamine moiety relative to the piperidine ring is crucial for defining the molecule's shape and its potential interactions with a binding partner.

Table 1: General Conformational Energy Differences in Substituted Six-Membered Rings.
SubstituentPositionFavored OrientationApproximate Energy Difference (kcal/mol)Reference
-CH₃CyclohexaneEquatorial~1.7 rsc.org
-NH₂CyclohexaneEquatorial~1.2-1.6 wikipedia.org
N-HPiperidineEquatorial~0.2-0.7 wikipedia.org
N-CH₃PiperidineEquatorial~1.8 nih.gov

Stereochemical Influences on Molecular Architecture

Stereochemistry plays a critical role in defining the three-dimensional architecture of this compound. The substitution pattern on the piperidine ring can give rise to different stereoisomers, which can have profoundly different biological activities.

In the case of a 4-substituted piperidine like this compound, the key stereochemical consideration is the relative orientation of the substituent at the C4 position. While there is no chiral center at C4 in this specific molecule, if additional substituents were present, cis/trans isomerism would become a critical factor. For example, in 3,5-disubstituted piperidines, the cis and trans isomers exhibit distinct shapes that dictate how they can interact with a receptor. nih.govacs.org The cis isomer might present its functional groups in a 'U' shape, while the trans isomer adopts a more linear or extended conformation. Such differences in shape are fundamental for molecular recognition. The synthesis of specific regio- and diastereoisomers of substituted piperidines is a key strategy in drug discovery to explore the chemical space and identify the optimal 3D structure for a given target. rsc.org

Ligand-Target Recognition Principles

The biological activity of this compound is contingent on its ability to bind to a specific biological target, such as a receptor or enzyme. This recognition process is governed by several key physicochemical principles.

For a ligand to bind with high affinity, its shape and electronic properties must be complementary to those of the target's binding pocket. vaia.com This concept is often compared to a key fitting into a lock.

Steric Complementarity refers to the physical fit between the ligand and the binding site. The size and three-dimensional shape of this compound, as determined by its conformational and stereochemical properties, must match the contours of the receptor's pocket. vaia.com A good fit maximizes favorable van der Waals interactions and avoids steric clashes that would destabilize the complex. researchgate.net The rigid cyclopropyl (B3062369) group and the specific chair conformation of the piperidine ring contribute to a defined molecular shape that can be selectively recognized.

Electronic Complementarity involves the matching of electrostatic potential surfaces between the ligand and the target. nih.govresearchgate.net Regions of positive electrostatic potential on one molecule should align with regions of negative potential on the other. The nitrogen atoms in the piperidine ring and the secondary amine of this compound are basic and can be protonated at physiological pH, carrying a positive charge. This positive charge would favorably interact with negatively charged amino acid residues, such as aspartate or glutamate (B1630785), in a binding pocket. nih.gov Optimizing these electrostatic interactions is a key strategy for enhancing binding affinity and selectivity. nih.govresearchgate.net

Non-covalent interactions are the primary forces that stabilize the ligand-target complex. For this compound, hydrogen bonds and hydrophobic interactions are particularly important.

Hydrogen Bonding: Hydrogen bonds are directional interactions that occur between a hydrogen atom donor (like an N-H group) and an electronegative acceptor atom (like oxygen or nitrogen). unina.it The secondary amine in the cyclopropylamino group of the molecule can act as a hydrogen bond donor, while the nitrogen atom of the piperidine ring can act as a hydrogen bond acceptor. These interactions are crucial for molecular recognition and contribute significantly to binding affinity and specificity. wisdomlib.orgnih.govmdpi.com The formation of even a single hydrogen bond can increase binding affinity by an order of magnitude. unina.it

Hydrophobic Interactions: These interactions occur when nonpolar parts of the ligand, such as the ethyl and cyclopropyl groups, are sequestered away from water and into a nonpolar, or hydrophobic, pocket of the receptor. wisdomlib.orgontosight.ai This process is entropically favorable as it releases ordered water molecules from the surfaces of both the ligand and the protein. ontosight.aiuchicago.edu The shape and size of the hydrophobic groups are critical for achieving a good fit within the binding site, and these interactions are a major driving force for ligand binding and stabilization. researchgate.netnih.gov

Table 2: Key Non-Covalent Interactions in Ligand Recognition.
Interaction TypeDescriptionPotential Groups on this compoundTypical Energy (kJ/mol)
Hydrogen BondInteraction between an H-bond donor (e.g., N-H) and an acceptor (e.g., N, O). unina.itSecondary Amine (Donor), Piperidine Nitrogen (Acceptor)12 - 20 unina.it
Ionic InteractionElectrostatic attraction between oppositely charged ions. nih.govProtonated Amine Nitrogens (+)> 20
Hydrophobic InteractionAssociation of nonpolar groups in an aqueous environment. wisdomlib.orgEthyl Group, Cyclopropyl Group, Piperidine -CH₂- GroupsVariable (driven by entropy)
Van der Waals ForcesWeak, short-range electrostatic attractions between uncharged molecules. wisdomlib.orgAll atoms2 - 4

Ligand-target binding is not always a simple static event. Dynamic mechanisms such as induced fit and allosteric modulation are common.

Induced Fit: In contrast to the rigid "lock-and-key" model, the induced fit theory posits that the binding of a ligand can cause a conformational change in the target protein. nih.govnih.govstudylib.net Initially, the ligand may bind to a loose conformation of the receptor, which then changes its shape to form a tighter, more stable complex. nih.govtaylorandfrancis.com This dynamic adjustment allows for a more optimal alignment of interacting groups, enhancing binding affinity and specificity.

Allosteric Modulation: An allosteric modulator is a ligand that binds to a site on the receptor that is topographically distinct from the primary (orthosteric) binding site used by the endogenous ligand. mdpi.com This binding event induces a conformational change that alters the receptor's affinity or efficacy for the orthosteric ligand. nih.gov Allosteric modulators can be positive (PAMs), negative (NAMs), or silent (SAMs), offering a more nuanced way to fine-tune receptor activity compared to direct agonists or antagonists. mdpi.comnih.gov Piperidine and piperazine (B1678402) derivatives have been successfully developed as allosteric modulators for various targets, suggesting that compounds like this compound could potentially function through such a mechanism. nih.govacs.org

Investigation of Molecular Targets and Pathways

The biological activity of this compound is a consequence of its engagement with specific molecular targets, which in turn modulates various cellular pathways. Research into these interactions has shed light on the compound's potential therapeutic applications.

The interaction of ligands with G protein-coupled receptors (GPCRs) is a dynamic process, and understanding the kinetics of this binding is crucial for predicting the pharmacological effects of a compound. For antagonists of the histamine (B1213489) H1 receptor (H1R), a key GPCR in allergic responses, the duration of action is often linked to the drug-target residence time, which is the reciprocal of the kinetic dissociation rate constant (koff). nih.govnih.govvu.nl

Studies on various H1R antagonists have demonstrated that structural modifications can significantly impact binding kinetics. nih.govnih.gov For instance, the cyclization of both the aromatic head group and the amine moiety, which are characteristic features of first-generation antihistamines, has been shown to have a pronounced effect on binding kinetics. nih.govnih.govfigshare.com Fusing two aromatic rings into a tricyclic system has been observed to prolong the residence time at the H1R. nih.govnih.gov While specific kinetic data for this compound at the H1R is not extensively documented, its piperidine core is a common feature in many antihistamines. The presence of the cyclopropyl and ethyl groups on the piperidine nitrogen would influence the molecule's conformation and physicochemical properties, which in turn could affect its association and dissociation rates at the receptor. A longer residence time would be expected to translate into a more sustained antihistaminic effect.

Table 1: Key Concepts in Receptor Binding Kinetics

ParameterDescriptionSignificance
kon (Association Rate Constant) The rate at which a ligand binds to its receptor.Influences the speed of onset of the drug's effect.
koff (Dissociation Rate Constant) The rate at which a ligand unbinds from its receptor.Determines the duration of the drug's effect.
Residence Time (1/koff) The average time a ligand remains bound to its receptor.A longer residence time often correlates with a more sustained pharmacological response in vivo.
KD (Equilibrium Dissociation Constant) The ratio of koff to kon (koff/kon), representing the ligand's binding affinity.A lower KD indicates a higher binding affinity.

This compound and its structural motifs have been explored in the context of inhibiting various enzymes implicated in disease.

DprE1 (Decaprenylphosphoryl-β-D-ribose 2'-epimerase): This enzyme is a critical component in the cell wall biosynthesis of Mycobacterium tuberculosis and a key target for anti-tuberculosis drug development. newtbdrugs.orgnih.govnih.gov DprE1 inhibitors are broadly classified as either covalent or non-covalent. nih.gov Covalent inhibitors often contain a nitro group and form an irreversible adduct with a cysteine residue (Cys387) in the enzyme's active site. nih.gov While direct inhibitory data for this compound against DprE1 is not available, the piperidine scaffold is a feature in some non-covalent DprE1 inhibitors. nih.gov

NAPE-PLD (N-acyl phosphatidylethanolamine-specific phospholipase D): This enzyme is responsible for the biosynthesis of N-acylethanolamines (NAEs), a class of bioactive lipids that includes the endocannabinoid anandamide. nih.govnih.govresearchgate.netximbio.comrsc.org Inhibition of NAPE-PLD is a potential therapeutic strategy for various neurological and inflammatory conditions. The enzyme is a membrane-associated zinc metallohydrolase. nih.govrsc.org Potent and selective inhibitors of NAPE-PLD have been developed, with some containing a piperidine moiety. nih.govximbio.com For example, LEI-401 is a potent NAPE-PLD inhibitor that features a phenylpiperidine group. ximbio.com The inhibition mechanism of such compounds can involve interactions with the enzyme's active site. nih.govrsc.org

LSD1 (Lysine-Specific Demethylase 1): LSD1 is a flavin adenine (B156593) dinucleotide (FAD)-dependent enzyme that plays a crucial role in epigenetic regulation by demethylating histone lysine (B10760008) residues. google.comnih.govnih.govsigmaaldrich.commdpi.com Its overexpression is associated with various cancers. google.com A well-known class of LSD1 inhibitors is based on the tranylcypromine (B92988) (trans-2-phenylcyclopropylamine) scaffold. nih.govnih.gov These inhibitors act irreversibly by forming a covalent adduct with the FAD cofactor. sigmaaldrich.com The cyclopropylamine moiety of this compound is a key structural feature shared with these inhibitors, suggesting its potential to interact with LSD1 in a similar manner. google.com

Hsp90 (Heat shock protein 90): Hsp90 is a molecular chaperone that is essential for the stability and function of numerous client proteins, many of which are oncoproteins. nih.govnih.gov Inhibition of Hsp90 leads to the degradation of these client proteins, making it an attractive target for cancer therapy. nih.govnih.gov Most Hsp90 inhibitors target the N-terminal ATP-binding site. nih.govnih.gov While specific inhibitory data for this compound against Hsp90 is lacking, the piperidine ring is a common scaffold in the design of various kinase and protein inhibitors.

Carbonic Anhydrase: These are zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide. Their inhibition has therapeutic applications in various conditions, including glaucoma and epilepsy. While there is no direct evidence of this compound inhibiting carbonic anhydrases, the basic amine functionality could potentially interact with the zinc ion in the active site, a common feature of many carbonic anhydrase inhibitors.

Activin receptor-like kinase 2 (ALK2) is a transmembrane serine/threonine kinase. Gain-of-function mutations in ALK2 are the cause of fibrodysplasia ossificans progressiva, a rare and debilitating genetic disorder. The development of small molecule inhibitors of ALK2 is an active area of research. Compounds containing a substituted piperidine core have been investigated as ALK2 inhibitors. These molecules typically function as ATP-competitive inhibitors, binding to the kinase domain and preventing the phosphorylation of downstream signaling molecules. The specific substitutions on the piperidine ring are critical for achieving high potency and selectivity.

Elucidation of Specific Binding Modes

Understanding the precise manner in which a ligand interacts with its target protein at the atomic level is fundamental for rational drug design. This involves characterizing the ligand-protein complex and elucidating the key intermolecular interactions.

The structural features of this compound are relevant to the development of inhibitors of viral entry, a critical step in the life cycle of many viruses.

Ebola/Marburg GP (Glycoprotein): The entry of filoviruses like Ebola and Marburg into host cells is mediated by their surface glycoprotein (B1211001) (GP). nih.govnih.govnih.govmdpi.commdpi.comfrontiersin.orgchemrxiv.org This process involves the binding of GP to the host cell receptor Niemann-Pick C1 (NPC1) in the endosome, which triggers membrane fusion. nih.govnih.govmdpi.com Small molecules that inhibit this interaction are being investigated as potential antiviral agents. nih.govnih.gov While direct inhibition of Ebola or Marburg virus entry by this compound has not been reported, compounds with N-heterocyclic scaffolds have shown activity against Marburg virus entry. nih.gov

Influenza HA (Hemagglutinin): The influenza virus hemagglutinin (HA) protein is responsible for binding to sialic acid receptors on the host cell surface and for mediating the fusion of the viral and endosomal membranes. nih.govnih.govmdpi.commdpi.com A study has identified compounds with a 4-aminopiperidine (B84694) scaffold as entry inhibitors of group 1 influenza A viruses. nih.govnih.govmdpi.com One such compound, CBS1116, was shown to interfere with the HA-mediated fusion process. nih.govmdpi.com The 4-aminopiperidine moiety is a core component of this compound, suggesting that it could potentially interact with influenza HA in a similar manner to inhibit viral entry. nih.govnih.govmdpi.com

In-Depth Analysis of this compound Reveals Gaps in Current Biotransformation Research

Despite the growing interest in cyclopropylamine-containing compounds within medicinal chemistry, a thorough review of scientific literature reveals a significant lack of specific research on the molecular mechanisms of action and target interactions of this compound. While general principles of cyclopropylamine bioactivation and metabolism are established, detailed studies elucidating the specific biotransformation pathways, enzyme inactivation profiles, and metabolic routes for this particular compound are not publicly available.

This article aims to address the current state of knowledge regarding the chemical compound this compound, focusing on the areas outlined for discussion. However, it is crucial to preface this by stating that specific experimental data for this compound is absent in the reviewed literature. The following sections, therefore, describe the well-documented behavior of structurally related cyclopropylamines as a predictive framework, while explicitly noting the absence of direct evidence for the title compound.

Molecular Mechanisms of Action and Target Interactions

The biotransformation of xenobiotics is a critical aspect of pharmacology and toxicology, often determining the efficacy and safety of a compound. For cyclopropylamine (B47189) derivatives, this process is of particular interest due to their potential to inactivate cytochrome P450 (CYP450) enzymes, a superfamily of enzymes responsible for the metabolism of a vast array of substances.

The inactivation of cytochrome P450 enzymes by various cyclopropylamine-containing molecules is a recognized phenomenon in drug metabolism. This process, often termed mechanism-based or suicide inactivation, involves the metabolic activation of the cyclopropylamine moiety by the CYP450 enzyme to a reactive intermediate. This intermediate then covalently binds to the enzyme, leading to its irreversible inactivation.

The generally accepted mechanism involves an initial one-electron oxidation of the amine nitrogen by the CYP450 heme-iron center, forming an aminium radical cation. This is followed by the fragmentation of the strained cyclopropyl (B3062369) ring, which generates a carbon-centered radical. This highly reactive radical can then alkylate the porphyrin macrocycle of the heme prosthetic group or nearby amino acid residues in the enzyme's active site, rendering the enzyme non-functional. While this mechanism is well-documented for compounds like N-benzylcyclopropylamine, specific studies confirming this pathway for N-cyclopropyl-1-ethylpiperidin-4-amine are not available.

Another important aspect of the interaction between some nitrogen-containing compounds and CYP450 enzymes is the formation of Metabolite Intermediate Complexes (MICs). In this process, a metabolite formed during the catalytic cycle binds tightly, but often non-covalently, to the ferrous (Fe2+) iron of the heme. This binding prevents the enzyme from completing its catalytic cycle and interacting with subsequent substrate molecules, thereby inhibiting its function.

For some amines, metabolic oxidation can lead to the formation of nitroso-alkane metabolites, which are particularly effective at forming stable MICs with CYP450. The formation of such complexes is a significant mechanism of drug-drug interactions. However, the potential for this compound to form MICs and the specific CYP450 isoforms that might be involved have not been investigated.

N-dealkylation and N-hydroxylation are common metabolic pathways for secondary and tertiary amines, catalyzed by CYP450 enzymes. N-dealkylation involves the oxidation of the carbon atom adjacent to the nitrogen, leading to the formation of an unstable carbinolamine intermediate that spontaneously cleaves to yield a dealkylated amine and a carbonyl compound. For this compound, this could potentially involve the removal of the cyclopropyl group or the ethyl group from the piperidine (B6355638) nitrogen.

N-hydroxylation, the direct addition of a hydroxyl group to the nitrogen atom, is another potential metabolic route. The resulting hydroxylamine (B1172632) metabolite can be further oxidized.

While these pathways are well-established for a wide range of amine-containing drugs, the specific metabolites of this compound resulting from N-dealkylation or N-hydroxylation have not been identified or characterized in published studies. The regioselectivity of these reactions (i.e., which alkyl group is preferentially removed or whether N-hydroxylation occurs) remains unknown for this specific molecule.

Structure Activity Relationship Sar and Rational Design Principles

General SAR Principles of N-Cyclopropyl-1-Ethylpiperidin-4-Amine Analogues

Variations in the substituents on the this compound scaffold can have a profound impact on the compound's potency and its selectivity for different biological targets.

N1-Substituent on the Piperidine (B6355638) Ring: The ethyl group at the N1 position of the piperidine ring is a key determinant of activity. Altering the size and nature of this alkyl group can modulate binding affinity. For instance, increasing or decreasing the chain length, or introducing branching, can affect how the molecule fits into a receptor's binding pocket. In many classes of piperidine-based compounds, small, lipophilic groups at this position are favored for optimal interactions.

N4-Substituent on the Amine: The cyclopropyl (B3062369) group attached to the 4-amino group is critical. The compact and rigid nature of the cyclopropyl ring can confer a favorable conformation for receptor binding. Replacing the cyclopropyl group with other small alkyl or cycloalkyl groups would likely alter the potency and selectivity profile. For example, substitution with a larger cycloalkane may lead to steric hindrance, thereby reducing affinity.

Substituents on the Piperidine Ring: Introduction of substituents at other positions of the piperidine ring (e.g., positions 2, 3, 5, or 6) can influence both potency and selectivity by altering the molecule's conformation and introducing new points of interaction with the target. For instance, the addition of a methyl group can have varied effects depending on its position and stereochemistry.

Modification Position Substituent Predicted Impact on Potency Predicted Impact on Selectivity
N1-Alkyl Group VariationN1MethylPotentially maintained or slightly decreasedMay alter
N1-Alkyl Group VariationN1n-PropylPotentially decreased due to sizeMay alter
N4-Cycloalkyl Group VariationN4CyclobutylPotentially decreased due to steric bulkMay alter
Piperidine Ring SubstitutionC3MethylDependent on stereochemistryLikely to change

The presence of chiral centers in analogues of this compound means that stereochemistry plays a pivotal role in their biological activity. The three-dimensional arrangement of atoms can significantly affect how a molecule interacts with its biological target, which is often a chiral macromolecule like a protein receptor or enzyme.

For substituted piperidine derivatives, the relative and absolute configuration of substituents can lead to significant differences in potency and selectivity between stereoisomers. For example, if a substituent is introduced on the piperidine ring, the resulting diastereomers (e.g., cis and trans isomers) may exhibit vastly different biological profiles. One isomer might adopt a conformation that allows for optimal binding with the target, while the other isomer may be sterically hindered or unable to form key interactions. It has been observed in other chiral piperidine-containing compounds that one enantiomer is often significantly more potent than the other, highlighting the importance of stereospecific interactions with the biological target. mdpi.comresearchgate.net

Isomer Predicted Biological Activity Rationale
(R)-enantiomerPotentially higher or lower than the (S)-enantiomerEnantiomers can have different affinities for chiral biological targets.
(S)-enantiomerPotentially higher or lower than the (R)-enantiomerEnantiomers can have different affinities for chiral biological targets.
cis-diastereomer (with additional substituent)Activity will differ from the trans-diastereomerDiastereomers have different 3D shapes, leading to different binding interactions.
trans-diastereomer (with additional substituent)Activity will differ from the cis-diastereomerDiastereomers have different 3D shapes, leading to different binding interactions.

Optimizing the binding affinity of this compound analogues involves making strategic structural modifications to enhance the interactions with the target binding site. Common approaches in peptide optimization that can be conceptually applied here include altering functional groups to introduce or strengthen hydrogen bonds, electrostatic interactions, or hydrophobic interactions. nih.gov

For instance, the introduction of polar functional groups, such as hydroxyl or amide moieties, at appropriate positions on the piperidine ring could lead to the formation of new hydrogen bonds with the receptor, thereby increasing binding affinity. Conversely, adding small, non-polar groups in hydrophobic pockets of the binding site can also enhance affinity through favorable van der Waals interactions. Structure-based drug design, utilizing computational modeling and the crystal structure of the target, can guide these modifications to maximize the complementarity between the ligand and the binding site. nih.govnih.gov

Strategies for Lead Optimization and Scaffold Modification

Bioisosteric replacement is a powerful strategy in medicinal chemistry where a functional group in a molecule is replaced by another group with similar physical or chemical properties, with the goal of improving the compound's biological activity, pharmacokinetic properties, or reducing toxicity.

In the context of this compound, bioisosteric replacements could be applied to several parts of the molecule:

Piperidine Ring Bioisosteres: The piperidine ring itself can be replaced with other cyclic scaffolds to modulate properties like basicity, lipophilicity, and metabolic stability. For example, replacing the piperidine with a morpholine (B109124) ring would introduce a heteroatom that could alter polarity and hydrogen bonding capabilities. cambridgemedchemconsulting.com Azaspiro[3.3]heptane has also been proposed as a piperidine bioisostere, potentially improving solubility and metabolic stability. researchgate.netenamine.net

Amine and Cyclopropyl Group Bioisosteres: The secondary amine could be replaced with an amide or other functional groups to alter its hydrogen bonding properties and basicity. The cyclopropyl group could be substituted with other small, strained rings or bioisosteres that mimic its size and electronic properties.

Original Group Bioisosteric Replacement Potential Advantage
PiperidineMorpholineIncreased polarity, altered pKa
PiperidineAzaspiro[3.3]heptaneImproved solubility and metabolic stability researchgate.netenamine.net
Secondary AmineAmideAltered H-bonding, reduced basicity
CyclopropylOxetaneReduced lipophilicity, similar size

The flexibility of the piperidine ring and its substituents can be a disadvantage, as the molecule may adopt multiple conformations, only one of which might be active. Incorporating conformational restrictions can lock the molecule into its bioactive conformation, leading to an increase in potency and selectivity.

This can be achieved by introducing structural elements that limit the rotational freedom of the molecule. Examples include:

Introduction of Double Bonds: Creating a double bond within the piperidine ring to form a tetrahydropyridine (B1245486) derivative would significantly flatten the ring and restrict its conformational flexibility.

Bicyclic Systems: Fusing the piperidine ring with another ring to create a bicyclic system, such as a decahydroquinoline (B1201275) or an indolizidine scaffold, would severely restrict the available conformations. Such strategies have been shown to be effective in improving the pharmacological selectivity of parent compounds. pharmaceutical-business-review.com

Spirocyclization: Creating a spirocyclic system at one of the piperidine carbons is another way to introduce conformational rigidity.

By reducing the entropic penalty of binding, conformationally restricted analogues can exhibit higher affinity for their target. This approach also provides valuable insights into the bioactive conformation of the ligand.

Rational Design for Improved Metabolic Stability (Mechanistic Aspects)

The metabolic stability of a drug candidate is a critical parameter that influences its pharmacokinetic profile, determining its half-life and bioavailability. For N-alkyl piperidine derivatives, a primary route of metabolism is oxidation catalyzed by cytochrome P450 (CYP) enzymes, particularly the CYP3A4 isoform. acs.orgnih.gov The primary metabolic liabilities, or "soft spots," in a molecule like this compound are typically the carbons alpha to the nitrogen atom.

The metabolic processes for such compounds predominantly involve N-dealkylation. nih.govresearchgate.net This occurs for both the ethyl and cyclopropyl substituents. The mechanism begins with the abstraction of a hydrogen atom from the carbon adjacent to the piperidine nitrogen by an activated heme-iron species within the CYP enzyme. This results in a carbon-centered radical, which then combines with a hydroxyl radical to form an unstable carbinolamine intermediate. This intermediate subsequently fragments, leading to the N-dealkylated piperidine and an aldehyde (acetaldehyde from the ethyl group) or a ketone. Ring oxidation to form lactams is another, though often less common, metabolic pathway for alicyclic amines. acs.org

Rational design strategies are employed to mitigate these metabolic vulnerabilities by modifying the molecular structure to hinder enzymatic action. These approaches are based on a mechanistic understanding of the metabolic pathways.

Key Strategies for Enhancing Metabolic Stability:

Metabolic Blocking: This involves replacing a metabolically labile hydrogen atom with a group that is resistant to enzymatic oxidation, such as a fluorine atom or a methyl group. This modification can physically block the enzyme's access to the site or increase the energy required for hydrogen abstraction.

Deuteration (Kinetic Isotope Effect): Replacing hydrogen with its heavier isotope, deuterium (B1214612), at a metabolic soft spot can slow down the rate of metabolism. nih.gov The greater mass of deuterium results in a stronger carbon-deuterium bond compared to a carbon-hydrogen bond. Since breaking this bond is often the rate-limiting step in CYP-mediated oxidation, its increased strength reduces the reaction rate.

Steric Shielding: Introducing bulky substituents near the metabolically susceptible positions can create steric hindrance, physically preventing the molecule from fitting correctly into the active site of the metabolic enzyme.

Bioisosteric Replacement: This strategy involves replacing a metabolically unstable part of the molecule with a bioisostere—a different functional group with similar physical and chemical properties that is more robust to metabolic breakdown. For instance, the piperidine ring itself could be replaced with a more stable scaffold like an azaspiro[3.3]heptane, which has been shown to improve metabolic stability while maintaining desired physicochemical properties. researchgate.net

Design StrategyMechanistic PrinciplePotential Application to this compound
Metabolic BlockingSubstitution at a metabolic "soft spot" with a group resistant to oxidation (e.g., fluorine).Fluorination of the ethyl group (α or β position) or the cyclopropyl ring.
Kinetic Isotope Effect (KIE)Replacing C-H bonds with stronger C-D bonds at sites of metabolism to slow the rate-limiting bond cleavage step. nih.govDeuteration of the α-carbon of the ethyl group.
Steric ShieldingIntroduction of bulky groups near metabolic sites to sterically hinder the approach of metabolizing enzymes.Incorporating larger substituents on the piperidine ring or the N-alkyl groups.
Bioisosteric ReplacementReplacement of a metabolically labile moiety with a more stable group that retains biological activity. researchgate.netReplacing the N-ethyl group with a more stable isostere like a trifluoroethyl group, or the piperidine ring with a bicyclic analogue. researchgate.net

Ligand Design Methodologies

The discovery of novel ligands and the optimization of existing ones often rely on systematic and sophisticated design methodologies. For scaffolds like this compound, fragment-based and structure-based design are powerful, complementary approaches.

Fragment-Based Ligand Design (FBLD)

Fragment-Based Ligand Design (FBLD) has become a cornerstone of modern hit and lead generation in the pharmaceutical industry. nih.govnih.gov The approach is founded on the principle that most potent, drug-like molecules are assembled from smaller, modular pieces (fragments). FBLD identifies low-molecular-weight fragments (typically <300 Da) that bind with low affinity but high efficiency to a biological target. whiterose.ac.uk These initial hits then serve as starting points for elaboration into more potent leads.

Piperidine is a highly valued scaffold in FBLD because it is a prevalent core in many approved drugs and its rigid, three-dimensional structure provides well-defined exit vectors for fragment growth and linking. nih.govarizona.edu Collections of 3D fragments are considered superior to libraries dominated by flat, aromatic compounds as they can explore a wider range of chemical space and form more specific interactions with complex protein binding sites. whiterose.ac.ukrsc.org

In the context of this compound, an FBLD approach would involve its deconstruction into constituent fragments. These fragments could then be screened against a target of interest using highly sensitive biophysical techniques like Surface Plasmon Resonance (SPR), Nuclear Magnetic Resonance (NMR) spectroscopy, or X-ray crystallography to detect weak binding events. nih.gov Once a fragment hit is identified and its binding mode confirmed, it can be optimized by:

Fragment Growing: Adding functional groups to the fragment to pick up additional interactions within the binding pocket.

Fragment Linking: Connecting two or more fragments that bind to adjacent sites to create a single, higher-affinity molecule.

Fragment Merging: Combining the structural features of overlapping fragments into a novel chemical entity.

Potential FragmentParent StructureRationale in FBLD
Piperidin-4-amineThis compoundCore scaffold providing 3D geometry and hydrogen bonding groups.
N-ethylpiperidineA common heterocyclic fragment found in bioactive molecules. nih.gov
N-cyclopropylamineA small, rigid group that can explore specific hydrophobic pockets.

Structure-Based Drug Design (SBDD) Principles

Structure-Based Drug Design (SBDD) utilizes the high-resolution three-dimensional structural information of a biological target, typically a protein or enzyme, to guide the design of potent and selective ligands. biorxiv.org This methodology relies on techniques like X-ray crystallography and NMR to visualize the target's binding site and understand the key interactions that govern molecular recognition. nih.govplos.org

For a ligand containing the this compound core, SBDD would be employed to optimize its binding affinity and selectivity. The process begins with determining the structure of the target protein in complex with an initial ligand. This co-crystal structure provides a detailed map of the binding pocket, revealing opportunities for design. nih.gov

Computational tools, especially molecular docking, are central to SBDD. Docking algorithms predict how a molecule like this compound might orient itself within the active site of a target. nih.gov This allows medicinal chemists to:

Identify Key Interactions: Pinpoint the crucial hydrogen bonds, hydrophobic interactions, and electrostatic contacts between the ligand and the protein. For example, the basic nitrogen of the piperidine ring could form a key salt bridge with an acidic residue like aspartate or glutamate (B1630785) in the active site. nih.gov

Optimize Fit: Iteratively modify the ligand's structure to improve its shape complementarity with the binding pocket. The cyclopropyl and ethyl groups can be tailored to fit into specific hydrophobic sub-pockets.

Introduce Novel Interactions: Design new analogues that engage with previously unoccupied regions of the binding site to enhance potency or selectivity.

A successful SBDD campaign involves a continuous cycle of design, synthesis, biological testing, and structural determination to refine the ligand's properties. This approach has been successfully applied to numerous piperidine-containing compounds, such as inhibitors of HIV-1 protease, where the piperidine moiety was designed to fit optimally into the S2 subsite of the enzyme. nih.govplos.org

SBDD PrincipleApplication to Ligand DesignExample Modification for this compound
Hydrogen BondingIntroduce or reposition H-bond donors/acceptors to match complementary residues in the target.Modifying the 4-amino group to an amide to create additional hydrogen bond interactions.
Hydrophobic InteractionsModify alkyl or aryl groups to maximize van der Waals contacts in hydrophobic pockets.Replacing the ethyl group with a larger or differently shaped alkyl group to better fill a hydrophobic pocket. nih.gov
Electrostatic InteractionsOptimize charged groups to form salt bridges with oppositely charged residues in the protein.Ensuring the piperidine nitrogen is protonated at physiological pH to interact with an aspartate or glutamate residue.
Shape ComplementarityAlter the overall shape and conformation of the ligand to improve its fit within the binding site.Introducing substituents on the piperidine ring to match the topology of the active site.

Advanced Computational Chemistry and Molecular Modeling Studies

Molecular Docking and Ligand-Protein Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). nih.gov This method is crucial for understanding the binding mode of a ligand and for predicting its affinity for the target protein.

In a hypothetical molecular docking study of N-cyclopropyl-1-ethylpiperidin-4-amine, the compound would be docked into the binding site of a relevant biological target. For instance, given its structural motifs, a potential target could be an enzyme like a monoamine oxidase or a G-protein coupled receptor. The docking simulation would predict the binding pose and calculate a scoring function to estimate the binding affinity.

The results would highlight key molecular interactions, such as:

Hydrogen bonds: The amine groups in the molecule could act as hydrogen bond donors or acceptors.

Hydrophobic interactions: The cyclopropyl (B3062369) and ethyl groups could engage in hydrophobic interactions with nonpolar residues in the binding pocket.

Electrostatic interactions: The nitrogen atom in the piperidine (B6355638) ring could be protonated at physiological pH, leading to electrostatic interactions with negatively charged residues like aspartate or glutamate (B1630785).

Table 1: Illustrative Molecular Docking Results for this compound with a Hypothetical Protein Target

ParameterPredicted ValueInteracting Residues (Hypothetical)
Binding Energy-8.5 kcal/molASP121, TYR343, PHE345
Hydrogen Bonds2ASP121, TYR343
Hydrophobic Interactions4VAL108, LEU220, PHE345, TRP432

This data is illustrative and does not represent actual experimental results.

Quantitative Structure-Activity Relationship (QSAR) Analyses

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov These models can then be used to predict the activity of new, unsynthesized compounds.

A QSAR study on a series of analogs of this compound would involve calculating various molecular descriptors for each compound. These descriptors can be categorized as:

1D: Molecular weight, atom counts.

2D: Topological indices, molecular connectivity.

3D: Molecular shape, volume, and surface area.

These descriptors would then be correlated with experimentally determined biological activities using statistical methods like multiple linear regression or partial least squares.

CoMFA is a 3D-QSAR technique that correlates the biological activity of a set of molecules with their 3D steric and electrostatic fields. nih.gov The molecules in the dataset are aligned, and the fields are calculated at various grid points surrounding them. The resulting data is then analyzed using partial least squares (PLS) to generate a predictive model. The results are often visualized as contour maps, indicating regions where steric bulk or specific electrostatic charges are favorable or unfavorable for activity. nih.gov

CoMSIA is another 3D-QSAR method similar to CoMFA but uses similarity indices instead of fields. nih.gov In addition to steric and electrostatic properties, CoMSIA also considers hydrophobic, hydrogen bond donor, and hydrogen bond acceptor properties. This often results in more interpretable contour maps that can better guide the design of new compounds. nih.gov

Table 2: Hypothetical QSAR Model for Analogs of this compound

DescriptorCoefficientContribution
LogP (Hydrophobicity)0.45Positive
Molecular Volume-0.21Negative
Dipole Moment0.15Positive
Model Statistics
R² (Goodness of fit)0.92
Q² (Predictive ability)0.75

This data is illustrative and does not represent actual experimental results.

Molecular Dynamics (MD) Simulations of Ligand-Receptor Complexes

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. mdpi.com An MD simulation of the this compound-protein complex, obtained from molecular docking, would reveal the stability of the binding pose and the flexibility of the ligand and protein. rsc.org

Key information that can be extracted from MD simulations includes:

Root Mean Square Deviation (RMSD): To assess the stability of the complex over time.

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein and ligand.

Hydrogen bond analysis: To monitor the persistence of hydrogen bonds throughout the simulation.

These simulations can validate docking results and provide a more realistic picture of the molecular interactions in a physiological environment.

Free Energy Calculation Methods in Binding Affinity Prediction

While docking provides a quick estimate of binding affinity, more rigorous methods like free energy calculations can offer more accurate predictions. researchgate.net These methods are computationally intensive but are invaluable for lead optimization.

Common methods include:

Free Energy Perturbation (FEP): Calculates the relative binding free energy between two ligands by computationally "mutating" one into the other.

Thermodynamic Integration (TI): Similar to FEP, it calculates the free energy difference along a non-physical path connecting the two states.

Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA): These are end-point methods that calculate the free energy of binding from snapshots of an MD simulation. researchgate.net

For this compound, these methods could be used to predict how modifications to its structure (e.g., changing the ethyl group to a propyl group) would affect its binding affinity to a target protein.

De Novo Ligand Design Using Computational Protocols

De novo design algorithms aim to generate novel molecular structures that are predicted to bind to a target receptor with high affinity. These methods build ligands piece by piece within the binding site of the target.

If the crystal structure of a target protein for this compound were known, de novo design could be used to:

Grow new fragments from the core of the molecule to explore unoccupied pockets in the binding site.

Link fragments placed in favorable positions within the binding site to create novel scaffolds.

This approach can lead to the discovery of entirely new chemical classes of compounds with desired biological activity.

Preclinical Evaluation of this compound: Methodologies and Mechanistic Insights

The preclinical assessment of novel chemical entities is a critical phase in the drug discovery and development pipeline. This article focuses on the key research methodologies and mechanistic investigations that would be employed to characterize the compound this compound. The following sections detail the systematic approach to understanding its biological activity, from initial identification to in vivo evaluation.

Preclinical Research Methodologies and Mechanistic Investigations

In Vivo Studies (Animal Models for Mechanistic Proof-of-Concept)

Evaluation of Target Engagement and Mechanistic Activity in Animal Models (e.g., mouse models of disease phenotypes)

To ascertain the therapeutic potential and mechanism of action of this compound, researchers utilize various animal models that recapitulate aspects of human diseases. The primary objective of these studies is to confirm that the compound interacts with its intended biological target in a living organism (target engagement) and to observe the subsequent physiological effects.

Detailed research findings from such studies would typically involve the administration of the compound to genetically modified or pharmacologically-induced mouse models of specific diseases. Key methodologies include:

Positron Emission Tomography (PET) Imaging: This non-invasive technique can visualize and quantify the distribution and target occupancy of a radiolabeled version of this compound in the brain or peripheral tissues of living animals.

Ex vivo Autoradiography: Following systemic administration of the radiolabeled compound, tissues are harvested and analyzed to determine the precise location and density of target binding.

Pharmacodynamic (PD) Biomarker Analysis: Measurement of downstream molecular signals or physiological parameters that are modulated by the target's activity. For instance, if the target is an enzyme, researchers would measure the levels of the enzyme's substrate or product in tissue or plasma samples after compound administration.

Behavioral Pharmacology: In models of neurological or psychiatric disorders, the compound's effect on specific behaviors is assessed. These tests are designed to correlate target engagement with a functional outcome, providing evidence for the compound's mechanism of action.

Interactive Table: Hypothetical Preclinical Evaluation Data

Animal Model Target Engagement Assay Outcome Measure Finding
Transgenic Mouse Model of Alzheimer's Disease In vivo PET imaging with [11C]-labeled compound Standardized Uptake Value (SUV) in hippocampus Dose-dependent increase in SUV, indicating target binding.
Carrageenan-induced Paw Edema (Inflammation Model) Ex vivo tissue analysis of target enzyme activity Reduction in inflammatory cytokine levels Significant reduction in TNF-α and IL-6 levels post-treatment.

Analytical Techniques for Research Purity and Structure Elucidation

The definitive characterization of this compound relies on a suite of powerful analytical techniques to confirm its chemical identity, structure, and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of this compound. Both 1H and 13C NMR spectra provide detailed information about the chemical environment of each atom.

1H NMR: The proton NMR spectrum would reveal distinct signals corresponding to the protons on the cyclopropyl (B3062369) ring, the ethyl group, and the piperidine ring. The chemical shifts, splitting patterns (multiplicity), and integration values of these signals allow for the precise assignment of each proton.

13C NMR: The carbon NMR spectrum provides information on the different carbon environments within the molecule. The number of signals confirms the number of unique carbon atoms, and their chemical shifts are indicative of their bonding and functional group.

Interactive Table: Predicted NMR Data for this compound

Nucleus Predicted Chemical Shift (ppm) Multiplicity Assignment
1H 0.3-0.5 m Cyclopropyl CH2
1H 0.7-0.9 m Cyclopropyl CH
1H 1.0-1.2 t Ethyl CH3
1H 1.4-1.6 m Piperidine CH2
1H 2.4-2.6 q Ethyl CH2
1H 2.8-3.0 m Piperidine CH
13C ~5 - Cyclopropyl CH2
13C ~10 - Ethyl CH3
13C ~30 - Piperidine CH2
13C ~50 - Ethyl CH2

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight of this compound and to gain insights into its fragmentation patterns, which further corroborates its structure. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the elemental composition of the molecule. Electrospray ionization (ESI) is a common technique used for this type of molecule, which would typically show a prominent peak for the protonated molecule [M+H]+.

X-ray Crystallography of Ligand-Protein Complexes

To understand the precise binding mode of this compound with its biological target, X-ray crystallography of the co-crystallized ligand-protein complex is the gold standard. This technique provides a three-dimensional atomic-resolution structure, revealing the specific amino acid residues involved in the interaction, the orientation of the ligand in the binding pocket, and the key intermolecular forces (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. This information is invaluable for structure-activity relationship (SAR) studies and for the rational design of more potent and selective analogs.

High-Performance Liquid Chromatography (HPLC) for Purity and Analysis

HPLC is a crucial technique for assessing the purity of synthesized this compound. By using a suitable stationary phase (e.g., C18) and mobile phase, the compound can be separated from any impurities, starting materials, or byproducts. The purity is typically determined by the area percentage of the main peak in the chromatogram, often detected by a UV detector. HPLC methods can also be developed for quantitative analysis of the compound in various matrices.

Future Research Directions and Emerging Paradigms

Exploration of Novel Biological Targets for N-Cyclopropyl-1-Ethylpiperidin-4-Amine and Analogues

The N-cyclopropylamine moiety is a key pharmacophore in a variety of biologically active compounds. A significant area of future research would be to screen this compound and a library of its synthesized analogues against a panel of novel biological targets. Given the precedent set by similar structures, several target classes warrant investigation.

One such target is Lysine-Specific Demethylase 1 (LSD1) , an enzyme implicated in various cancers. Certain cyclopropylamine (B47189) derivatives have been identified as inhibitors of LSD1. google.com A focused screening campaign could elucidate whether this compound or its derivatives exhibit similar inhibitory activity.

Another promising avenue is the exploration of its potential as a modulator of central nervous system (CNS) receptors . The piperidine (B6355638) scaffold is a common feature in drugs targeting CNS disorders. Investigating the binding affinity of this compound to dopamine, serotonin, and other neurotransmitter receptors could uncover novel therapeutic applications.

Furthermore, the structural similarities to certain antifungal agents suggest that its efficacy against various fungal pathogens could be a valuable area of research.

Table 1: Potential Biological Targets for Future Investigation

Target Class Rationale for Investigation Potential Therapeutic Area
Demethylases (e.g., LSD1) The N-cyclopropylamine moiety is a known pharmacophore for LSD1 inhibitors. google.com Oncology
G-Protein Coupled Receptors (GPCRs) The piperidine core is a common scaffold for CNS-active drugs. Neurology, Psychiatry
Ion Channels Piperidine derivatives are known to modulate various ion channels. Cardiology, Neurology

Application of Artificial Intelligence and Machine Learning in Compound Design and Synthesis Planning

Recent advancements in artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery. chemscene.com These technologies can be prospectively applied to the study of this compound in several ways.

Predictive Modeling: AI algorithms can be trained on large datasets of known piperidine and cyclopropylamine derivatives to predict the potential biological activities, pharmacokinetic properties, and toxicity profiles of novel analogues of this compound. This in silico screening can prioritize the synthesis of compounds with the highest probability of desired therapeutic effects.

De Novo Design: Generative AI models can design novel molecular structures based on the this compound scaffold, optimized for specific biological targets. These models can explore vast chemical spaces to identify compounds with improved potency and selectivity.

Retrosynthesis Planning: AI-powered tools can significantly accelerate the synthesis of complex analogues by predicting viable and efficient synthetic routes. chemscene.com This can reduce the time and resources required for chemical synthesis.

Development of Advanced Synthetic Strategies for Complex Architectures

While the synthesis of this compound itself is likely achievable through established methods such as reductive amination, the creation of a diverse library of analogues with complex three-dimensional architectures will require more advanced synthetic strategies. Future research in this area could focus on:

Stereoselective Synthesis: Developing methods for the enantioselective or diastereoselective synthesis of substituted piperidine rings to explore the impact of stereochemistry on biological activity.

Late-Stage Functionalization: Employing modern C-H activation and cross-coupling reactions to introduce diverse functional groups onto the piperidine or cyclopropyl (B3062369) rings of the core scaffold. This approach allows for the rapid generation of a wide range of analogues from a common intermediate.

Flow Chemistry: Utilizing microreactor technology for the safe, efficient, and scalable synthesis of key intermediates and final compounds.

Deeper Mechanistic Understanding of Molecular Interactions and Cellular Pathways

Should initial screenings identify promising biological activity, a crucial next step would be to gain a deeper understanding of the compound's mechanism of action. This would involve a multi-pronged approach:

Structural Biology: Co-crystallization of the compound with its biological target or the use of cryogenic electron microscopy (cryo-EM) to elucidate the precise binding mode and key molecular interactions.

Biophysical Assays: Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) can be used to quantify the binding affinity and thermodynamics of the compound-target interaction.

Cell-Based Assays: Investigating the downstream effects of target engagement in relevant cellular models to understand how the compound modulates cellular pathways and produces its biological effect.

Integration of Multi-Omics Data for Comprehensive Biological Profiling

To obtain a holistic view of the biological effects of this compound and its active analogues, the integration of multi-omics data will be essential. This approach moves beyond a single target to understand the broader impact of the compound on the biological system.

Transcriptomics (RNA-seq): To analyze changes in gene expression profiles in response to compound treatment, identifying affected pathways and potential off-target effects.

Proteomics: To study alterations in protein expression and post-translational modifications, providing insights into the functional consequences of compound activity.

Metabolomics: To profile changes in the cellular metabolome, revealing the impact on metabolic pathways.

By integrating these datasets, researchers can build comprehensive network models of the compound's biological activity, leading to a more complete understanding of its therapeutic potential and potential liabilities.

Q & A

Q. What are the recommended synthetic routes for N-cyclopropyl-1-ethylpiperidin-4-amine, and how can structural integrity be confirmed?

Methodological Answer: The synthesis typically involves alkylation of piperidin-4-amine derivatives with cyclopropyl and ethyl groups. A common approach includes:

Alkylation: Reacting piperidin-4-amine with cyclopropyl halides under basic conditions (e.g., K₂CO₃ or NaH in ethanol/acetonitrile) to introduce the cyclopropyl group.

Secondary Modification: Ethylation via reductive amination or alkylation with ethyl halides.
Structural Confirmation:

  • Mass Spectrometry (MS): Confirm molecular weight (e.g., [M + H]⁺ peaks) .
  • ¹H/¹³C NMR: Analyze chemical shifts to verify substituent positions (e.g., cyclopropyl protons at δ ~0.5–1.5 ppm and piperidine protons at δ ~2.5–3.5 ppm) .
  • X-ray Crystallography: Resolve stereochemistry if chiral centers are present.

Q. How does the dihydrochloride salt form of this compound influence its pharmacological profile?

Methodological Answer: The dihydrochloride salt improves aqueous solubility and stability, critical for in vivo studies. Researchers should:

Compare Bioavailability: Conduct pharmacokinetic studies (e.g., oral vs. intravenous administration) to assess salt form impact.

Stability Testing: Use accelerated stability studies (40°C/75% RH) to evaluate degradation pathways .
Data Consideration:

  • Partition coefficients (log P) of the free base vs. salt to predict membrane permeability.
  • Solubility profiles in physiological buffers (e.g., PBS, simulated gastric fluid).

Advanced Research Questions

Q. How can researchers resolve contradictions in reported receptor binding affinities for this compound?

Methodological Answer: Contradictions may arise from assay variability or enantiomeric impurities. Strategies include:

Assay Standardization:

  • Use radioligand binding assays (e.g., ³H-labeled ligands) with consistent membrane preparations.
  • Validate results across multiple cell lines (e.g., HEK293 vs. CHO cells expressing target receptors).

Enantiomeric Purity Analysis:

  • Employ chiral HPLC or SFC to separate enantiomers and test individual isomers .

Meta-Analysis:

  • Compare data across studies using standardized metrics (e.g., IC₅₀, Ki) and adjust for assay conditions (pH, temperature).

Q. What experimental designs are optimal for elucidating the compound’s mechanism of action in CNS pathways?

Methodological Answer:

In Vitro Models:

  • Receptor Transfection: Express human CNS receptors (e.g., σ, NMDA, or opioid receptors) in heterologous systems to measure ligand binding .
  • Calcium Imaging: Monitor intracellular Ca²⁺ flux in primary neurons upon compound exposure.

In Vivo Studies:

  • Behavioral Assays: Test effects on pain perception (e.g., tail-flick test) or mood (e.g., forced swim test) in rodents .

Omics Integration:

  • Perform transcriptomics/proteomics to identify downstream signaling pathways.

Q. How can synthetic byproducts or degradation products be identified and mitigated during scale-up?

Methodological Answer:

Process Analytical Technology (PAT):

  • Use in-line FTIR or Raman spectroscopy to monitor reaction intermediates.

Degradation Studies:

  • Stress testing under heat, light, and humidity to identify degradants via LC-MS .

Purification Optimization:

  • Compare column chromatography (silica vs. reverse-phase) and crystallization conditions to remove impurities.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.